A Technical Guide to the Mechanism of Action of Apatinib in Endothelial Cells
A Technical Guide to the Mechanism of Action of Apatinib in Endothelial Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CV-159" did not yield specific public data. This document details the mechanism of Apatinib, a well-characterized small-molecule inhibitor targeting similar pathways, as a representative example for the requested technical guide.
Executive Summary
Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates significant anti-angiogenic properties.[1][2] Its primary mechanism of action involves the highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[1][2][3][4][5] By blocking VEGF-mediated signaling in endothelial cells, Apatinib effectively suppresses their proliferation, migration, and formation of new blood vessels, processes critical for tumor growth and metastasis.[1][2][6] This targeted action has established Apatinib as an effective therapeutic agent in various hypervascular tumors, including hepatocellular carcinoma and gastric cancer.[1][3][5][7]
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis
Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor progression, providing tumors with essential nutrients and oxygen. This process is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR-2, on the surface of endothelial cells.[8][9]
Apatinib exerts its therapeutic effect by directly intervening in this critical pathway:
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Competitive Binding: Apatinib selectively binds to the intracellular ATP-binding site within the tyrosine kinase domain of VEGFR-2.[1][4]
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Inhibition of Autophosphorylation: This binding action competitively inhibits the autophosphorylation of VEGFR-2 that would normally occur upon stimulation by VEGF.[1][8]
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Blockade of Downstream Signaling: By preventing VEGFR-2 activation, Apatinib effectively halts the transduction of signals to downstream intracellular pathways that govern key cellular functions.[1][8]
Affected Signaling Pathways in Endothelial Cells
The inhibition of VEGFR-2 phosphorylation by Apatinib leads to the suppression of multiple downstream signaling cascades crucial for endothelial cell function.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route downstream of VEGFR-2, essential for promoting cell survival, proliferation, and glucose metabolism. Apatinib has been shown to significantly decrease the phosphorylation of PI3K and its downstream effector AKT.[1][3][7][8][10][11][12] The consequences of this inhibition include:
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Reduced Cell Proliferation and Survival: Suppression of this pathway curtails endothelial cell multiplication and promotes programmed cell death (apoptosis).[3][11]
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Modulation of Glycolysis: Apatinib can regulate metabolic activity by inhibiting the PI3K/AKT/PFKFB3 pathway, thereby reducing the high rate of glycolysis often observed in endothelial cells within the tumor microenvironment.[3][11]
Inhibition of the RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is another critical pathway activated by VEGFR-2 that regulates cell proliferation and migration.[1][12] Apatinib treatment effectively blocks the phosphorylation and activation of ERK1/2 in endothelial cells, contributing to its anti-angiogenic effects.[8][12]
Visual Overview of Signaling Inhibition
Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking PI3K/AKT and RAF/MEK/ERK pathways.
Quantitative Data Summary
The potency and cellular effects of Apatinib have been quantified across numerous studies. The following tables summarize key data points.
Table 1: Inhibitory Concentration (IC50) of Apatinib
| Target / Cell Line | IC50 Value | Reference |
| VEGFR-2 | 1 nmol/L | [3] |
| c-Kit | 429 nmol/L | [3] |
| c-Src | 530 nmol/L | [3] |
| RET | 13 nmol/L | [3] |
| SK-Hep-1 (HCC) | 1.5 µmol/L | [8] |
| PLC/PRF/5 (HCC) | 15 µmol/L | [8] |
| H1975 (Lung Cancer) | 29.5 ± 4.38 µM (24h) | [13] |
| H446 (Lung Cancer) | 26.7 ± 4.7 µM (24h) | [13] |
| Various Cancer Lines | 9.30 - 19.13 µM | [14] |
Table 2: Summary of Apatinib's Effects on Endothelial Cell Functions
| Cellular Function | Effect | Concentration / Conditions | Reference |
| Proliferation | Inhibition | Concentration-dependent | [3][5][8] |
| Migration | Inhibition | Significant inhibition observed | [3][5][8] |
| Tube Formation | Significant Inhibition | 1.0 µmol/L (with or without VEGF) | [7][8] |
| Apoptosis | Induction | Treatment for 24 hours | [3][11] |
| Glycolysis | Inhibition | Concentration-dependent | [3] |
| VEGFR-2 Phosphorylation | Inhibition | 20 nmol/L (stimulated with VEGF) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Apatinib in endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs).
Western Blot Analysis for Protein Phosphorylation
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Objective: To measure the effect of Apatinib on the phosphorylation status of VEGFR-2 and its downstream targets (e.g., AKT, ERK).
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Protocol:
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Cell Culture: Culture HUVECs in standard growth medium until 80-90% confluent.
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Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
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Treatment: Pre-treat cells with Apatinib (e.g., 20 nmol/L) or vehicle (DMSO) for 1-2 hours.[8]
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Stimulation: Stimulate the cells with recombinant human VEGF (rhVEGF) at a final concentration of 30 ng/mL for specific time points (e.g., 0, 1, 5, 10 minutes).[8]
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Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
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Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Caption: Standard experimental workflow for Western Blot analysis of protein phosphorylation.
Cell Migration Assay (Transwell Assay)
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Objective: To quantify the inhibitory effect of Apatinib on endothelial cell migration.
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Protocol:
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Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free medium.
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Seeding: Seed HUVECs in the upper chamber in serum-free medium containing various concentrations of Apatinib or vehicle.
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Chemoattractant: Add complete medium (containing serum or VEGF) to the lower chamber as a chemoattractant.
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Incubation: Incubate for 4-24 hours at 37°C.
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Fixation & Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with crystal violet.
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Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
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Tube Formation Assay
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Objective: To assess the effect of Apatinib on the ability of endothelial cells to form capillary-like structures in vitro.
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Protocol:
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Coating: Coat wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
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Seeding: Seed HUVECs onto the Matrigel layer in low-serum medium.
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Treatment: Treat cells with various concentrations of Apatinib or vehicle, with or without VEGF stimulation (e.g., 30 ng/mL).[8]
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Incubation: Incubate for 4-18 hours to allow for tube formation.
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Analysis: Capture images using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
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Logical Relationship of Apatinib's Action
The molecular action of Apatinib initiates a cascade of cellular events that culminate in the inhibition of angiogenesis.
Caption: Logical flow from molecular inhibition by Apatinib to anti-angiogenic outcome.
Conclusion
Apatinib is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in endothelial cell biology and angiogenesis. Its mechanism of action is centered on the blockade of VEGFR-2 autophosphorylation, which leads to the comprehensive shutdown of key downstream pro-survival and pro-proliferative signaling pathways, including PI3K/AKT and RAF/MEK/ERK.[1][8][12] This molecular inhibition translates directly into profound anti-angiogenic effects at the cellular level, characterized by decreased endothelial cell proliferation, migration, and tube formation, alongside an increase in apoptosis.[3][5][8] The well-defined mechanism provides a strong biological rationale for the clinical use of Apatinib in targeting the vascular supply of solid tumors.[5][10]
References
- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apatinib inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
